Gallium citrate

Overview

Description

Gallium citrate is a compound formed by the combination of gallium and citric acid. Gallium is a semi-metallic element with atomic number 31, belonging to group 13 of the periodic table. It is characterized by its silver color and unique properties, such as a low melting point of 29.7646°C and a high boiling point of 2229°C . This compound is commonly used in radiopharmaceutical applications, particularly in nuclear medicine imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium citrate can be synthesized by reacting gallium chloride with citric acid in an aqueous solution. The reaction typically involves dissolving gallium chloride in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The this compound solution is then purified through filtration and crystallization processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Gallium citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium under specific conditions.

Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphates or nitrates in aqueous solutions.

Major Products:

Oxidation: Gallium oxide.

Reduction: Elemental gallium.

Substitution: Various gallium complexes depending on the substituting ligand.

Scientific Research Applications

Gallium citrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Biology: Employed in studies involving cellular uptake and metabolism of gallium.

Medicine: Utilized in nuclear medicine imaging to detect tumors and inflammation.

Industry: Applied in the production of semiconductors and light-emitting diodes.

Mechanism of Action

Gallium citrate exerts its effects by mimicking iron, which is essential for various biological processes. It competes with iron for binding sites on proteins and enzymes, disrupting their normal function. This mechanism is particularly effective in inhibiting bacterial growth, as bacteria rely on iron for their metabolism . In nuclear medicine, this compound concentrates in lysosomes and binds to intracellular proteins in tumors and sites of inflammation, allowing for scintigraphic localization .

Comparison with Similar Compounds

Gallium nitrate: Used in the treatment of hypercalcemia and has similar radiopharmaceutical applications.

Gallium arsenide: Widely used in the semiconductor industry.

Gallium oxide: Employed in optoelectronic devices.

Uniqueness of Gallium Citrate: this compound is unique due to its specific application in nuclear medicine imaging. Unlike other gallium compounds, it is particularly effective in detecting tumors and inflammation due to its ability to concentrate in lysosomes and bind to intracellular proteins . Additionally, its antimicrobial properties make it a promising candidate for the development of new antibacterial treatments .

Biological Activity

Gallium citrate is a compound of growing interest in biomedical research due to its unique biological properties, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

Gallium (Ga), a group IIIa metal, exhibits biological activities that are primarily attributed to its ability to mimic iron. This property allows gallium to interfere with iron-dependent processes in various biological systems, making it a candidate for therapeutic applications against infections and tumors. This compound, specifically, has been studied for its antimicrobial and antitumor effects.

This compound demonstrates significant antibacterial activity against a range of pathogens, particularly multi-drug resistant (MDR) strains. The compound acts by:

- Competing with Iron: Gallium can substitute for iron in biological systems, disrupting iron-dependent metabolic pathways.

- Inducing Oxidative Stress: It generates reactive oxygen species (ROS), which can damage bacterial cells.

- Binding to Lactoferrin: Gallium binds to lactoferrin in leukocytes, enhancing its accumulation at sites of infection .

2.2 Efficacy Against Specific Pathogens

Research indicates that this compound is effective against various Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 1-5 µg/mL. Its efficacy extends to biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

This compound exhibits anticancer properties by:

- Inhibiting Tumor Cell Proliferation: It disrupts iron metabolism in cancer cells, leading to reduced growth and proliferation.

- Inducing Apoptosis: Gallium compounds have been shown to trigger programmed cell death in various cancer cell lines .

3.2 Clinical Applications

Gallium nitrate has been used clinically for treating non-Hodgkin's lymphoma and bladder cancer, with this compound being explored as a potential alternative due to its favorable safety profile. Recent studies have indicated that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Table 2: Summary of Clinical Studies Involving Gallium Compounds

4.1 Case Study: Use in Infection Diagnosis

A notable case involved the use of gallium-67 citrate scintigraphy in a patient with suspected osteomyelitis. The imaging demonstrated increased uptake at the infection site, aiding in diagnosis and subsequent surgical intervention .

4.2 Case Study: Combination Therapy

A recent study evaluated the combination of this compound with levofloxacin against MDR Mycobacterium tuberculosis. The combination showed enhanced growth inhibition compared to either agent alone, suggesting potential for improved treatment regimens .

5. Conclusion

This compound presents significant biological activity with promising applications in both antibacterial and anticancer therapies. Its ability to disrupt iron metabolism and induce oxidative stress positions it as a valuable compound in combating drug-resistant infections and enhancing cancer treatment efficacy. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

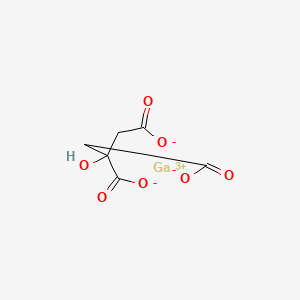

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.